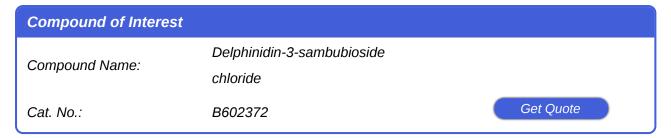


Application Notes and Protocols: In Vivo Studies Using Delphinidin-3-sambubioside Chloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of **Delphinidin-3-sambubioside chloride** (Dp3-Sam), an anthocyanin isolated from Hibiscus sabdariffa L.[1][2] The following sections detail its use in models of hyperlipidemia and inflammation, including summaries of key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Anti-Hyperlipidemic Effects of Delphinidin-3sambubioside Chloride

Delphinidin-3-sambubioside chloride has been shown to attenuate hyperlipidemia in high-fat diet-induced obese rats.[3] In vivo studies demonstrate its potential to improve lipid metabolism, reduce body weight gain, and decrease visceral fat.[3]

Quantitative Data Summary: Effects on Hyperlipidemia

The following table summarizes the key findings from an eight-week study in high-fat diet (HFD)-fed rats.



Parameter	Control Group (Standard Chow)	High-Fat Diet (HFD) Group	HFD + Dp3-Sam Group
Body Weight Gain	Data not specified	Significantly increased	Significantly reduced compared to HFD
Visceral Fat	Data not specified	Significantly increased	Significantly reduced compared to HFD
Abdominal Fat	Data not specified	Significantly increased	Significantly reduced compared to HFD
Hepatic Lipid Deposits	Minimal	Significant accumulation	Significantly decreased compared to HFD
Intracellular Triglyceride Levels	Baseline	Significantly increased	Significantly decreased compared to HFD

Experimental Protocol: High-Fat Diet-Induced Obesity Model in Rats

This protocol outlines the methodology used to assess the anti-hyperlipidemic effects of **Delphinidin-3-sambubioside chloride** in a rat model.[3]

- 1. Animal Model:
- Species: Sprague-Dawley rats.
- Grouping:
 - Control group: Fed a standard chow diet.
 - o HFD group: Fed a high-fat diet.
 - DP group: Fed a high-fat diet supplemented with Delphinidin-3-sambubioside.
- Duration: 8 weeks.



2. Diet Composition:

- Standard Chow Diet: Composition to be detailed as per standard laboratory practice.
- High-Fat Diet: Composition to be detailed, typically with a higher percentage of fat-derived calories.

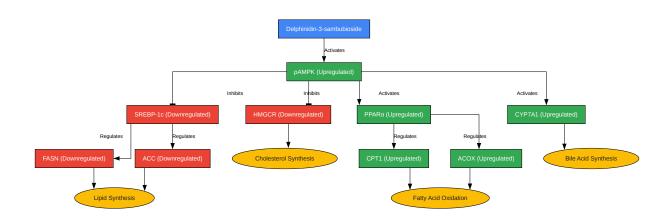
3. Dosing:

- The specific dosage of Delphinidin-3-sambubioside administered to the DP group needs to be specified based on the study.
- 4. Sample Collection and Analysis:
- Body Weight and Fat: Monitor body weight gain, and measure visceral and abdominal fat at the end of the study.
- Lipid Profile: Measure lipid profiles from serum or plasma using commercial kits.
- Histology: Perform Oil Red O staining on liver tissue to measure hepatic lipid levels.
- Gene Expression Analysis: Measure the mRNA expression of key genes involved in lipid metabolism (e.g., HMGCR, SREBP-1c, FASN, ACC, CYP7A1, CPT1, ACOX, PPARα) using RT-PCR.
- Protein Expression Analysis: Measure the expression of phosphorylated AMP-activated protein kinase (pAMPK) via Western blot or other suitable methods.

Signaling Pathway: Lipid Metabolism Regulation

Delphinidin-3-sambubioside chloride appears to exert its anti-hyperlipidemic effects by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[3]





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Caption: Dp3-Sam activates AMPK, leading to reduced lipid synthesis and enhanced fatty acid oxidation.

Anti-inflammatory Effects of Delphinidin-3-sambubioside Chloride

In vivo studies have demonstrated the anti-inflammatory properties of **Delphinidin-3-sambubioside chloride** in a lipopolysaccharide (LPS)-induced mouse paw edema model.[2] It has been shown to reduce edema and the production of pro-inflammatory cytokines.[2][4]

Quantitative Data Summary: Effects on Inflammation



The following table summarizes the key findings from an in vivo study on LPS-induced inflammation.

Parameter	Control Group	LPS-Treated Group	LPS + Dp3-Sam Group
Paw Edema Thickness (at 6h)	No edema	0.15 mm	Reduced by 89.3% compared to LPS alone[4]
Serum IL-6 Levels	Baseline	Significantly increased	Significantly decreased compared to LPS alone[4]
Serum MCP-1 Levels	Baseline	Significantly increased	Significantly decreased compared to LPS alone[4]
Serum TNF-α Levels	Baseline	Significantly increased	Significantly decreased compared to LPS alone[4]

Experimental Protocol: LPS-Induced Mouse Paw Edema

This protocol details the methodology for inducing and assessing inflammation in a mouse model.[2][4]

- 1. Animal Model:
- · Species: Mice.
- Grouping:
 - Control group.
 - LPS group.
 - LPS + Dp3-Sam group.

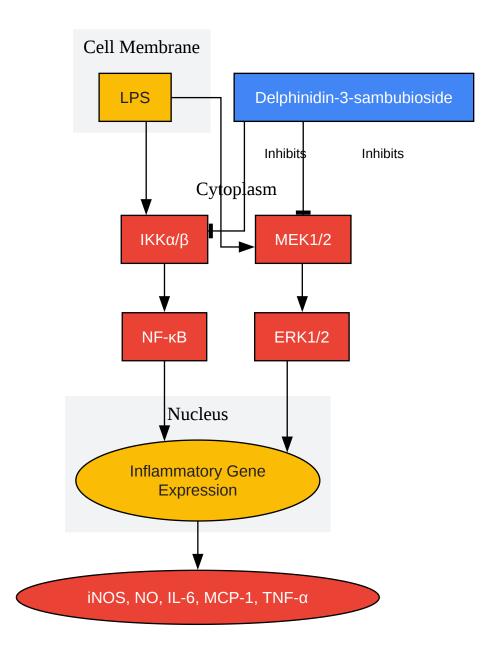


- LPS + Delphinidin (Dp) group (as a comparator).
- 2. Induction of Inflammation:
- Inject lipopolysaccharide (LPS) into the mouse paw to induce edema.
- 3. Dosing:
- Administer Delphinidin-3-sambubioside (Dp3-Sam) or Delphinidin (Dp) prior to the LPS injection. The specific doses and timing of administration should be detailed.
- 4. Measurement of Paw Edema:
- Measure the thickness of the paw at various time points (e.g., 1 hour and 6 hours) after LPS injection.
- 5. Cytokine Analysis:
- Collect blood samples and measure the serum levels of inflammatory cytokines such as IL-6,
 MCP-1, and TNF-α using ELISA.
- 6. Signaling Pathway Analysis:
- In complementary in vitro studies using cell lines like RAW264.7, pre-treat cells with Dp3-Sam before LPS stimulation.
- Analyze the phosphorylation of key signaling proteins (e.g., IKKα/β, MEK1/2, ERK1/2) by
 Western blot to elucidate the mechanism of action.

Signaling Pathway: Anti-inflammatory Mechanism

Delphinidin-3-sambubioside chloride exerts its anti-inflammatory effects by downregulating the NF-κB and MEK1/2-ERK1/2 signaling pathways.[2]





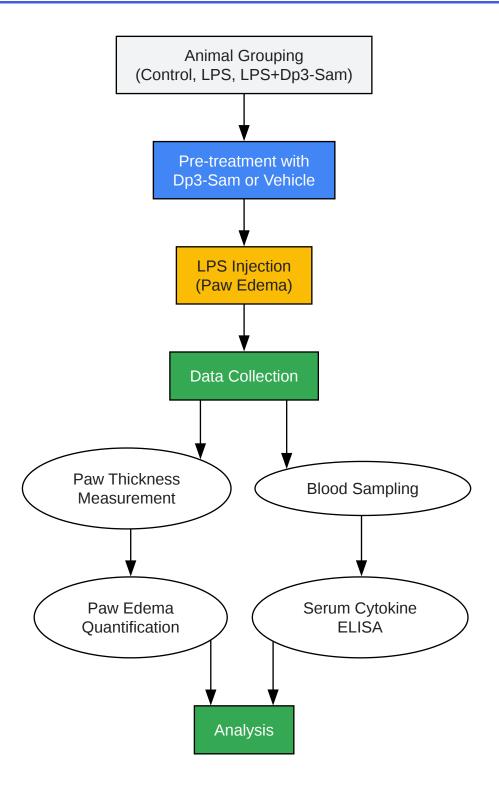
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Caption: Dp3-Sam inhibits NF-kB and MEK/ERK pathways to reduce inflammatory mediator production.

Experimental Workflow: In Vivo Anti-inflammatory Study

The following diagram illustrates the general workflow for an in vivo study investigating the antiinflammatory effects of **Delphinidin-3-sambubioside chloride**.





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Caption: Workflow for assessing the anti-inflammatory effects of Dp3-Sam in vivo.



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